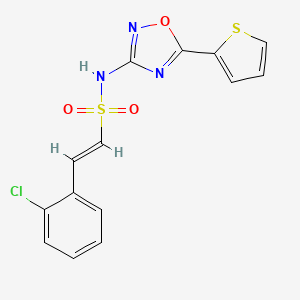

![molecular formula C24H16F4N2O2S B2469032 3'-(3-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione CAS No. 894552-00-2](/img/structure/B2469032.png)

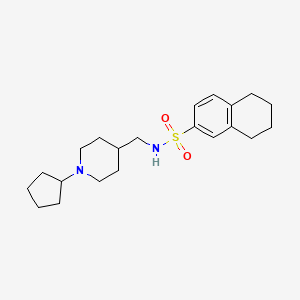

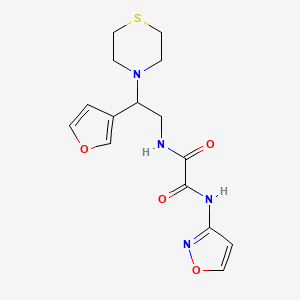

3'-(3-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3’-(3-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione” is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, a trifluoromethyl group, a benzyl group, an indoline ring, and a thiazolidine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-fluoroalkenyl-3-trifluoromethyl-2-oxindoles has been achieved by the reaction of indoline-2,3-diones with difluoromethylene phosphabetaine . Another method involves a silica gel and alumina-mediated sequential transformation based on tryptamine-derived ynesulfonamide substrates .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The compound contains a fluorophenyl group, a trifluoromethyl group, a benzyl group, an indoline ring, and a thiazolidine ring .Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of multiple reactive sites. For example, indoline-2,3-diones can react with difluoromethylene phosphabetaine to produce 3-fluoroalkenyl-3-trifluoromethyl-2-oxindoles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, the trifluoromethyl group is known to be electron-withdrawing, which could affect the compound’s reactivity .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has explored the synthesis and structural analysis of spiro-indole derivatives, focusing on their chemical properties and the geometry of their molecules. For example, Sehgal et al. (1994) synthesized a spiro-indole derivative and analyzed its structure, confirming tetrahedral geometry around the spiro carbon atom through spectroscopic studies (Sehgal et al., 1994). This foundational work supports further exploration into the structural nuances of similar compounds.

Biological Activities

Significant efforts have been made to investigate the biological activities of spiro[indoline-3,2'-thiazolidine]-2,4'-diones, with studies exploring their antimicrobial, antileukemic, and antifungal properties. Al-Romaizan (2020) synthesized new spiro[indol-thiazolidon-2,4-diones] and evaluated their in vitro antimicrobial activity, indicating potential as antimicrobial agents (Al-Romaizan, 2020). Similarly, Rajopadhye and Popp (1987) prepared spiro[indoline-3,2'-thiazolidine]-2,4'-diones and identified compounds with activity in leukemia screen tests, suggesting antileukemic potential (Rajopadhye & Popp, 1987).

Antioxidant and Anticancer Activities

Further research has expanded into evaluating the antioxidant and anticancer activities of spiro[indoline-3,2'-thiazolidine]-2,4'-diones derivatives. Ali and Abdel-Rahman (2014) synthesized novel fluorinated spiro[oxindole-thiazolidinone] compounds, assessing their antioxidant activities and finding promising results (Ali & Abdel-Rahman, 2014). Kaminskyy et al. (2011) evaluated the anticancer activity of spiro[Thiazolidinone-Isatin] conjugates, demonstrating significant potential against cancer cell lines (Kaminskyy et al., 2011).

Orientations Futures

Propriétés

IUPAC Name |

3-(3-fluorophenyl)-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F4N2O2S/c25-17-7-4-8-18(12-17)30-21(31)14-33-23(30)19-9-1-2-10-20(19)29(22(23)32)13-15-5-3-6-16(11-15)24(26,27)28/h1-12H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWSZNBFNNYMEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(F)(F)F)C5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F4N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-(3-Fluorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

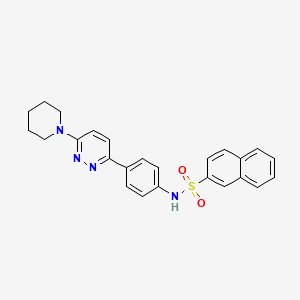

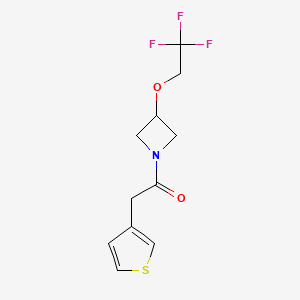

![methyl 3-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2468952.png)

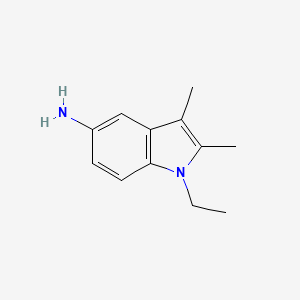

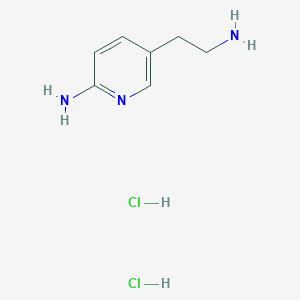

![2-chloro-1-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2468956.png)

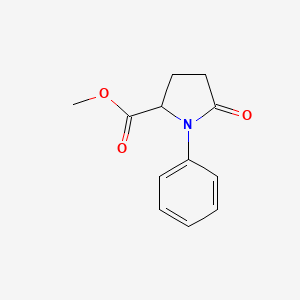

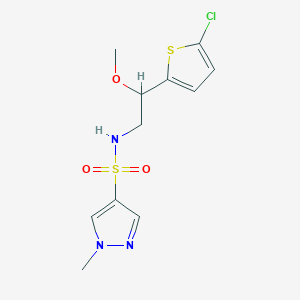

![(5-Fluorobenzo[b]thiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2468969.png)